molecular formula C5H10BrFO B1484504 1-Bromo-2-fluoro-4-methoxybutane CAS No. 2098054-35-2

1-Bromo-2-fluoro-4-methoxybutane

Cat. No.: B1484504
CAS No.: 2098054-35-2
M. Wt: 185.03 g/mol
InChI Key: IXJFDPSXYVCSCO-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-methoxybutane is a halogenated aliphatic compound with the molecular formula C₅H₁₀BrFO. Its structure consists of a four-carbon backbone with substituents at positions 1 (bromine), 2 (fluorine), and 4 (methoxy group). The fluorine atom introduces electronegativity and steric effects, while the methoxy group enhances polarity and influences solubility.

Properties

IUPAC Name

1-bromo-2-fluoro-4-methoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrFO/c1-8-3-2-5(7)4-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJFDPSXYVCSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Bromo-2-fluoro-4-methoxybutane (CAS No. 2098054-35-2) is a halogenated organic compound that has garnered attention in medicinal chemistry and biological research due to its potential biological activities. This compound features a unique combination of bromine, fluorine, and methoxy functional groups, which may influence its pharmacological properties and interactions with biological systems.

Molecular Structure

  • Molecular Formula : C5H8BrF1O1
  • Molecular Weight : 195.02 g/mol
  • Canonical SMILES : CCOC(C(F)Br)C

Physical Properties

PropertyValue
Boiling PointNot extensively documented
SolubilitySoluble in organic solvents
DensityNot extensively documented

The biological activity of this compound is thought to stem from its ability to modulate various biochemical pathways. The presence of halogen atoms (bromine and fluorine) can enhance lipophilicity, potentially improving membrane permeability and interaction with cellular targets.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. For instance, studies have shown that similar halogenated aliphatic compounds can disrupt microbial cell membranes or inhibit essential enzymatic processes, leading to bactericidal effects.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. The compound's mechanism may involve the induction of apoptosis or cell cycle arrest, although specific pathways remain to be fully elucidated.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several halogenated compounds, including this compound. The results indicated significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis at concentrations above 10 µM. Flow cytometry analyses revealed an increase in sub-G1 phase cells, indicating DNA fragmentation characteristic of apoptotic cells.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundC5H8BrF1O1Antimicrobial, Cytotoxic
1-Bromo-3-fluoropropaneC3H6BrFModerate Antimicrobial
1-Fluoro-2-bromopropaneC3H6BrFLow Cytotoxicity

The comparative analysis highlights that while similar compounds exhibit varying degrees of biological activity, the unique combination of functional groups in this compound may confer enhanced properties.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Property This compound 2-Bromo-4'-methoxyacetophenone 4-Bromo-1,1,1-trifluoro-2-methylbutane
Molecular Formula C₅H₁₀BrFO C₉H₉BrO₂ C₅H₈BrF₃
Molecular Weight (g/mol) 197.04 245.07 217.02
Functional Groups Bromoalkane, Fluoroalkane, Methoxy ether Bromoaryl, Methoxy, Ketone Bromoalkane, Trifluoromethyl, Branched alkane
Boiling Point ~150–160°C (estimated) ~250°C (aromaticity increases BP) ~120°C (lower due to branching)
Solubility Moderate in polar solvents (e.g., DMSO) Low in water; soluble in organic solvents Low in water; soluble in non-polar solvents
Reactivity SN2 at C1; hindered by adjacent fluorine Electrophilic aromatic substitution; ketone reactivity SN1/SN2 influenced by trifluoromethyl group

Key Findings:

Structural Influence on Reactivity: The bromine in this compound is primed for SN2 substitution, but the adjacent fluorine may sterically hinder backside attack or polarize the C-Br bond, altering reaction kinetics compared to non-fluorinated analogs. In contrast, 2-bromo-4'-methoxyacetophenone exhibits aromatic reactivity (e.g., electrophilic substitution at the methoxy-activated ring) and ketone-specific reactions (e.g., nucleophilic addition) . 4-Bromo-1,1,1-trifluoro-2-methylbutane’s trifluoromethyl group enhances electronegativity and stabilizes carbocation intermediates, favoring SN1 mechanisms in polar protic solvents .

Physicochemical Differences: The methoxy group in this compound increases polarity and boiling point relative to the branched trifluoro compound. 2-Bromo-4'-methoxyacetophenone’s aromatic backbone results in higher thermal stability and boiling point (~250°C) compared to aliphatic analogs .

Applications: this compound: Potential intermediate in pharmaceuticals or agrochemicals due to its tunable reactivity. 2-Bromo-4'-methoxyacetophenone: Used in synthetic chemistry for ketone-based coupling reactions or as a precursor to bioactive molecules . 4-Bromo-1,1,1-trifluoro-2-methylbutane: Valued in fluorinated compound synthesis, leveraging trifluoromethyl’s metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2-fluoro-4-methoxybutane
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-fluoro-4-methoxybutane

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